6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one
Description
6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one is a complex organic compound with a molecular formula of C₂₁H₂₇N₃O₄S and a molecular weight of 417.52. This compound is known for its unique bicyclic structure, which includes a thiazolidine ring fused with a triazabicyclo ring system. It is often used as a building block in organic synthesis and has various applications in scientific research.
Properties
Molecular Formula |
C21H27N3O4S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-benzyl-5-hydroxy-3-(2-methylpropyl)-2,2-dioxo-2λ6-thia-3,7,9-triazabicyclo[8.2.2]tetradeca-1(12),10,13-trien-8-one |
InChI |
InChI=1S/C21H27N3O4S/c1-15(2)13-24-14-20(25)19(12-16-6-4-3-5-7-16)23-21(26)22-17-8-10-18(11-9-17)29(24,27)28/h3-11,15,19-20,25H,12-14H2,1-2H3,(H2,22,23,26) |
InChI Key |
HZUQPVMRCFZGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(C(NC(=O)NC2=CC=C(S1(=O)=O)C=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazolidine Ring: This is achieved through the reaction of an appropriate thiol with an amino acid derivative under acidic conditions.
Cyclization to Form the Triazabicyclo Ring System: This involves the use of a cyclization agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to induce ring closure.
Introduction of the Benzyl and Isobutyl Groups: These groups are introduced through alkylation reactions using benzyl bromide and isobutyl bromide in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl and isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, aryl halides, NaH, K₂CO₃
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields secondary alcohols.
Scientific Research Applications
6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one: The parent compound.
6-Benzyl-5-hydroxy-3-methyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one: A similar compound with a methyl group instead of an isobutyl group.
6-Benzyl-5-hydroxy-3-ethyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one: A similar compound with an ethyl group instead of an isobutyl group.
Uniqueness
The uniqueness of 6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one lies in its specific substitution pattern and the presence of both benzyl and isobutyl groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] tetradeca-1(13),10(14),11-trien-8-one is a complex organic compound with significant biological activity, particularly in medicinal chemistry. Its unique bicyclic structure incorporates sulfur and nitrogen, which contributes to its reactivity and interaction with biological targets.
- Molecular Formula : C₂₁H₂₇N₃O₄S
- Molecular Weight : 417.52 g/mol
- CAS Number : 2514705-71-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It potentially inhibits enzyme activity by binding to active sites, which may have implications in drug development targeting various enzyme-mediated pathways .
Anticancer Activity
Research indicates that 6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] tetradeca-1(13),10(14),11-trien-8-one exhibits notable cytotoxic effects against cancer cell lines. For instance, studies have demonstrated its efficacy in inhibiting the growth of human promyelocytic leukemia cells (HL-60) with IC50 values ranging from 86 to 755 µM .
Interaction with Molecular Targets
The compound has been shown to bind to various molecular targets, influencing their activity. This includes modulation of gene expression related to apoptosis and cell cycle regulation. Specifically, it has been found to decrease the expression of the anti-apoptotic gene Bcl-2 while increasing levels of p21^WAF-1, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
